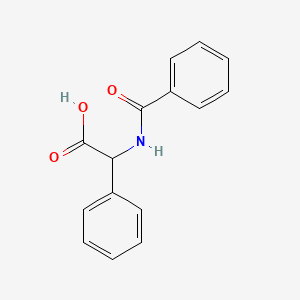

(Benzoylamino)(phenyl)acetic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-benzamido-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDLFRQZDTZESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403128 | |

| Record name | (benzoylamino)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74536-43-9 | |

| Record name | (benzoylamino)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzoylamino Phenyl Acetic Acid and Its Analogues

Classical Approaches to Amide Formation in Alpha-Amino Acid Synthesis

Traditional methods for synthesizing N-acyl amino acids have long been fundamental in organic and peptide chemistry. These approaches typically involve the reaction of an amine with an activated carboxylic acid derivative and often necessitate the use of protecting groups to ensure selectivity.

Condensation reactions are a cornerstone of amide synthesis. libretexts.org In the context of producing (Benzoylamino)(phenyl)acetic acid, this involves reacting an amino acid, such as phenylglycine, with a derivative of benzoic acid.

One of the most widely used classical methods is the Schotten-Baumann reaction . quora.comchemistnotes.com This reaction facilitates the benzoylation of compounds containing active hydrogen, such as amines and phenols. quora.comquora.com The synthesis of this compound via this method typically involves reacting phenylglycine with benzoyl chloride in the presence of a dilute aqueous base, like sodium hydroxide. quora.combyjus.com The base serves two critical functions: it neutralizes the hydrochloric acid formed as a byproduct, preventing the protonation of the unreacted amine, and it helps to drive the reaction toward the formation of the amide product. quora.combyjus.com Pyridine can also be used as a base, and it is known to convert acyl chlorides into more powerful acylating agents. byjus.com

Another classical approach, particularly relevant to the synthesis of α-amino acids, is the Erlenmeyer-Plöchl azlactone synthesis . wikipedia.orgdrugfuture.comwikiwand.com This series of reactions transforms an N-acylglycine, such as hippuric acid (the benzamide of glycine), into other amino acids. wikipedia.orgchemeurope.com In this process, hippuric acid cyclizes in the presence of acetic anhydride (B1165640) to form an intermediate known as an azlactone (2-phenyl-oxazolone). wikipedia.orgchemeurope.com This azlactone can then react with an aromatic aldehyde, like benzaldehyde. Subsequent reduction and hydrolysis of the product yield the desired α-amino acid, in this case, phenylalanine. wikipedia.orgyoutube.com While this method is more complex, it is a foundational technique in the synthesis of N-benzoylated α-amino acids.

In multistep organic synthesis, particularly in peptide chemistry, protecting groups are essential for achieving chemoselectivity. wikipedia.orggcwgandhinagar.com A protecting group is a reversibly formed derivative of a functional group that temporarily masks its reactivity, allowing a chemical modification to occur elsewhere in the molecule. wikipedia.orgorganic-chemistry.org

When synthesizing peptides or other complex molecules containing amino acids, it is crucial to prevent unwanted side reactions, such as the self-condensation of amino acids. gcwgandhinagar.com The amino group (-NH2) is nucleophilic and can react with electrophiles. organic-chemistry.org To control this, the amino group can be "protected" by converting it into a less reactive form, such as a carbamate or an amide. organic-chemistry.org

The benzoyl (Bz) group itself is a common protecting group for amines, particularly in oligonucleotide synthesis. wikipedia.org In the context of preparing this compound, the introduction of the benzoyl group via the Schotten-Baumann reaction effectively serves to acylate the amino group of phenylglycine. For this specific synthesis, the primary concern is the direct and efficient formation of the N-benzoyl derivative rather than a multi-step sequence requiring subsequent deprotection. However, the principles of protection are critical when considering further reactions involving the carboxyl group of this compound. If subsequent transformations were required, the carboxylic acid moiety might be protected, for example as an ester, to prevent its interference. wikipedia.org The use of protecting groups must be carefully planned, as they add extra steps for protection and deprotection to the synthetic route. wikipedia.orguchicago.edu

Modern and Green Chemistry Synthetic Protocols

Contemporary synthetic chemistry places a strong emphasis on developing methods that are not only efficient in terms of yield and selectivity but also environmentally benign. These "green" approaches often involve the use of recyclable catalysts, solvent-free conditions, and energy-efficient techniques like microwave irradiation.

Catalysis is central to modern organic synthesis, offering pathways to increase reaction rates, improve yields, and control selectivity under milder conditions. For the synthesis of N-benzoyl amino acids, various catalytic systems have been explored to overcome the limitations of classical methods.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture and the potential for recycling. tubitak.gov.trrsc.org This simplifies purification and reduces chemical waste.

Silica-supported polyphosphoric acid (PPA-SiO2) is an efficient and reusable solid acid catalyst. tubitak.gov.trresearchgate.net It has been successfully employed in various organic transformations, demonstrating its power under mild conditions. tubitak.gov.trnih.gov While its specific application for the synthesis of this compound is not extensively documented, its utility in related reactions, such as the one-pot synthesis of α-amino phosphonates, highlights its potential. tubitak.gov.trresearchgate.net The use of PPA-SiO2 offers benefits like high yields, short reaction times, and solvent-free conditions, making it an economically and environmentally attractive option. tubitak.gov.tr

Montmorillonite K10 clay is another effective and environmentally friendly heterogeneous catalyst. mdpi.comias.ac.in This acidic clay has been shown to be a highly efficient catalyst for the acylation of amines, alcohols, and phenols. rsc.org Studies have demonstrated its effectiveness in catalyzing the reaction between amines and benzoyl chloride, achieving high yields. rsc.org The use of Montmorillonite K10 can lead to selective acylation; for instance, amino groups can be acetylated in the presence of hydroxy groups. rsc.org The catalyst is inexpensive, reusable, and reactions can often be performed in solvent-free conditions, which aligns with the principles of green chemistry. mdpi.comias.ac.in

Table 1: Advantages of Heterogeneous Catalysts in Amide Synthesis

| Catalyst Feature | Silica Supported Polyphosphoric Acid (PPA-SiO2) | Montmorillonite K10 Clay |

|---|---|---|

| Nature | Solid Acid Catalyst researchgate.net | Acidic Clay Catalyst rsc.org |

| Reusability | Recoverable and reusable without significant loss of activity tubitak.gov.trnih.gov | Recyclable for multiple runs mdpi.combeilstein-archives.org |

| Reaction Conditions | Often solvent-free, mild temperatures tubitak.gov.tr | Solvent-free, short reaction times mdpi.comias.ac.in |

| Efficiency | High to excellent yields tubitak.gov.tr | High yields (often >90%) mdpi.com |

| Work-up | Simple filtration to remove catalyst tubitak.gov.tr | Easy work-up procedures mdpi.com |

| Environmental Impact | Eco-friendly and economically acceptable tubitak.gov.tr | Environmentally benign, reduces waste mdpi.com |

Microwave-assisted organic synthesis is a green chemistry technique that can dramatically reduce reaction times, often from hours to minutes, while improving yields. mdpi.com This method has been successfully combined with the use of Keggin-type heteropolyacids (HPAs) as catalysts for the synthesis of benzoylamino derivatives. nih.govresearchgate.net

HPAs, such as H₃PW₁₂O₄₀·13H₂O, are efficient, recyclable catalysts. nih.gov Research on the synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives, which are structurally similar to the target compound, has shown that the combination of microwave irradiation and an HPA catalyst under solvent-free conditions provides a high-yielding and rapid reaction. nih.govresearchgate.net This protocol avoids the use of volatile organic solvents and significantly reduces energy consumption. nih.gov The choice of Keggin HPA can influence the reaction yield, with H₃PW₁₂O₄₀ often demonstrating superior performance. nih.gov

Table 2: Performance of Keggin-type Heteropolyacids in the Microwave-Assisted Synthesis of a 2-Benzoylamino Derivative Data based on the synthesis of 2-benzoylamino-N-phenylbenzamide from 2-phenyl-1,3-(4H)-benzoxazin-4-one and aniline. nih.gov

| Catalyst | Power (W) | Time (min) | Yield (%) |

| H₃PW₁₂O₄₀·13H₂O | 160 | 3 | 92 |

| H₄SiW₁₂O₄₀·13H₂O | 160 | 4 | 85 |

| H₃PMo₁₂O₄₀·13H₂O | 160 | 5 | 81 |

| H₄SiMo₁₂O₄₀·13H₂O | 160 | 5 | 77 |

| No Catalyst | 160 | 15 | Traces |

Catalytic Methods for Enhanced Yield and Selectivity

Electrocatalysis in Amide Formation

Electrochemical methods for amide bond formation are emerging as a powerful and sustainable alternative to traditional coupling reagents. These techniques can often be conducted under mild conditions and can avoid the generation of stoichiometric waste products. While direct electrochemical synthesis of this compound is not extensively documented, the principles of electrocatalytic N-acylation are applicable.

Recent studies have demonstrated the electrochemical N-acylation of carboxylic acids with amines in aqueous conditions. One such method employs a bromide salt as both the electrolyte and a catalyst in an undivided cell to promote direct amidation. This approach is notable for its excellent chemoselectivity and broad substrate scope, proceeding at room temperature. The proposed mechanism involves the formation of an acyl radical intermediate.

Another electrochemical approach involves the anodic decarboxylation of N-acetylamino malonic acid monoesters in alcoholic solvents to yield α-alkoxy α-amino acid derivatives nih.govacs.org. This highlights the potential of electrochemical methods to generate reactive intermediates from amino acid precursors, which could then be intercepted to form the desired amide. The Hofer-Moest reaction conditions have been effectively used for the electrochemical oxidative decarboxylation to generate transient N-acetyliminium species for C-O bond formation nih.govacs.org. These principles suggest that an electrochemical strategy for synthesizing this compound could be developed, potentially by the electro-oxidation of a suitable precursor in the presence of a benzoylating agent or by the direct electrochemical coupling of phenylglycine and benzoic acid derivatives.

Solvent-Free and Environmentally Benign Approaches

In line with the principles of green chemistry, the development of solvent-free and environmentally benign methods for the synthesis of N-acyl amino acids is of great importance. A simple and highly efficient synthesis of N-benzoyl derivatives of amino acids has been reported using polyethylene (B3416737) glycol (PEG-400) as a green and recyclable catalyst. This method offers a convenient and safe approach, providing the desired products in high yields (around 80%) ijirset.com.

The procedure involves dissolving the amino acid in a saturated sodium bicarbonate solution and then adding PEG-400, followed by the slow addition of the benzoyl chloride. The reaction mixture is stirred and left overnight before the product is isolated by pouring it onto crushed ice. The use of PEG-400 as a catalyst and solvent minimizes the use of volatile organic compounds and allows for its recycling for subsequent reactions ijirset.com. This methodology presents a significant improvement over traditional methods that often require harsh conditions and generate substantial waste.

| Catalyst/Solvent | Substrates | Yield (%) | Reference |

| PEG-400 | Amino acids, Substituted Benzoyl chloride | ~80 | ijirset.com |

| NiCl2 | Phenylacetic acid derivatives, Benzylamine derivatives | Moderate to Excellent | nih.gov |

Another eco-friendly approach is the direct amidation of carboxylic acids and amines catalyzed by metal salts. For instance, NiCl2 has been shown to be an effective catalyst for the direct amidation of phenylacetic acid and benzylamine derivatives in toluene, without the need for a drying agent. This method provides moderate to excellent yields, and the catalyst can be recycled multiple times without a significant loss of activity nih.gov.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single synthetic operation to form a product that contains portions of all the initial reactants, are highly efficient for the synthesis of complex molecules like N-acyl-α-amino acids. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that is widely used for the synthesis of α-amino acid derivatives researchgate.netnih.gov.

The classical Ugi reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide nih.govnih.gov. This reaction is particularly useful for generating libraries of compounds due to the wide variety of commercially available starting materials. For the synthesis of this compound analogues, phenylglycine or a related amine could be used as the amine component, benzaldehyde or a derivative as the carbonyl component, a carboxylic acid, and an isocyanide.

The mechanism of the Ugi reaction typically proceeds through the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. The isocyanide adds to the iminium ion to form a nitrilium ion intermediate, which is then trapped by the carboxylate anion. A subsequent intramolecular acyl transfer (Mumm rearrangement) affords the final α-acylamino amide product nih.gov.

| Reaction Type | Reactants | Product | References |

| Ugi Four-Component Reaction (U-4CR) | Amine, Carbonyl Compound, Carboxylic Acid, Isocyanide | α-Acylamino Amide | researchgate.netnih.govnih.gov |

| Ugi Five-Center-Four-Component Reaction (U-5C-4CR) | α-Amino Acid, Aldehyde, Isocyanide | 1,1'-Iminodicarboxylic Acid Derivative | mdpi.com |

A variation of the Ugi reaction, the Ugi five-center-four-component reaction (U-5C-4CR), utilizes an α-amino acid as a bifunctional starting material, reacting with an aldehyde and an isocyanide to yield 1,1′-iminodicarboxylic acid derivatives mdpi.com. This further expands the utility of MCRs in generating diverse amino acid-based structures.

Stereoselective Synthesis of Chiral this compound Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiomerically pure this compound derivatives is a critical area of research.

Enzymatic Enantioselective Reductions

Enzymes are highly efficient and selective catalysts that can be employed for the synthesis of chiral compounds under mild conditions. Penicillin G acylase (PGA) is a well-studied enzyme that catalyzes both the hydrolysis and synthesis of β-lactam antibiotics oup.comnih.govnih.govfrontiersin.orgbiotech-asia.org. Its synthetic capabilities can be harnessed for the enantioselective acylation of amino acids.

In a kinetically controlled process, PGA can catalyze the acylation of a racemic amino acid derivative with an activated acyl donor. The enzyme's stereoselectivity results in the preferential acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For example, in the synthesis of ampicillin, PGA exhibits diastereoselectivity by coupling rac-phenylglycine methyl ester with 6-aminopenicillanic acid nih.gov. Although PGA typically shows weak diastereoselectivity, protein engineering efforts have been made to improve its selectivity nih.gov.

The enantioselective hydrolysis of racemic N-acyl amino acids catalyzed by acylase I is another well-established enzymatic method for obtaining chiral amino acids acs.org. In this kinetic resolution process, the enzyme selectively hydrolyzes the N-acyl group of one enantiomer, leaving the other N-acylated enantiomer intact. This allows for the separation of the free amino acid from the unreacted N-acyl amino acid.

| Enzyme | Reaction Type | Substrates | Outcome | References |

| Penicillin G Acylase (PGA) | Kinetically Controlled Synthesis | 6-Aminopenicillanic acid, rac-Phenylglycine methyl ester | Enantioselective formation of ampicillin | nih.govbiotech-asia.org |

| Acylase I | Kinetic Resolution (Hydrolysis) | Racemic N-acyl amino acids | Enantioselective hydrolysis to yield one enantiomer of the amino acid | acs.org |

| Lipase | Kinetic Resolution (Transesterification) | Racemic amines/alcohols, Acyl donor | Enantioselective acylation | mdpi.comacs.orgmdpi.com |

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

Asymmetric synthesis utilizing chiral auxiliaries or chiral catalysts is a powerful strategy for controlling the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereoselective formation of a new stereocenter wikipedia.orgyork.ac.uksigmaaldrich.com. After the desired transformation, the auxiliary is removed and can often be recovered. Evans' oxazolidinone auxiliaries are a classic example, widely used in asymmetric alkylation and aldol reactions wikipedia.org.

In the context of synthesizing chiral this compound derivatives, a prochiral precursor could be attached to a chiral auxiliary. Subsequent benzoylation or other modifications would then proceed diastereoselectively, guided by the stereochemistry of the auxiliary.

Catalytic asymmetric synthesis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Chiral aldehyde catalysis, for instance, has been shown to be effective in the asymmetric α-functionalization of N-unprotected amino acid esters rsc.orgfrontiersin.org. These catalysts form a chiral imine with the amino acid ester, which then directs the stereoselective reaction with an electrophile. Similarly, chiral phase-transfer catalysts have been successfully applied to the practical asymmetric synthesis of useful amino acid derivatives acs.org.

Resolution of Racemic Mixtures

Resolution is the process of separating a racemic mixture into its constituent enantiomers wikipedia.orglibretexts.org. A common method for the resolution of racemic acids or bases is through the formation of diastereomeric salts by reacting the racemate with a chiral resolving agent wikipedia.org. Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization.

For the resolution of racemic this compound, a chiral amine, such as brucine or (S)-(-)-1-phenylethylamine, could be used as the resolving agent. The reaction would form a mixture of two diastereomeric salts: [(R)-(Benzoylamino)(phenyl)acetic acid]·[(S)-amine] and [(S)-(Benzoylamino)(phenyl)acetic acid]·[(S)-amine]. Due to their different solubilities, one of these salts would preferentially crystallize from a suitable solvent. The separated diastereomeric salt can then be treated with an acid to liberate the enantiomerically pure this compound.

An experimentally optimized optical resolution of DL-phenylglycine has been achieved using (1S)-(+)-camphor-10-sulfonic acid as the resolving agent, affording the D-phenylglycine salt in high yield and optical purity rsc.orgkesselssa.com. The success of this resolution is attributed to the significant difference in the crystal packing and solubility of the two diastereomeric salts rsc.org. This approach is directly analogous and applicable to the resolution of racemic this compound.

| Resolution Method | Principle | Resolving Agent Example | References |

| Diastereomeric Salt Formation | Formation of separable diastereomers with different physical properties | (1S)-(+)-camphor-10-sulfonic acid for DL-phenylglycine | rsc.orgkesselssa.com |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction on one enantiomer | Acylase I for N-acyl amino acids | acs.org |

Derivatization Strategies for Structural Modification

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. These derivatization strategies are crucial for exploring structure-activity relationships and optimizing the compound's properties. The primary points for modification include the carboxylic acid group, the pendant phenyl ring, and the introduction of entirely new structural units, such as heterocyclic moieties.

The carboxylic acid group is a versatile functional handle for derivatization, readily undergoing reactions like esterification and amidation to yield a variety of derivatives. researchgate.netyoutube.com These modifications can significantly alter the compound's physicochemical properties, such as solubility, stability, and membrane permeability.

Esterification:

Esterification involves the reaction of the carboxylic acid with an alcohol, typically in the presence of an acid catalyst, to form an ester. researchgate.net This process can also be achieved using heterogeneous catalysts, which offer environmental benefits such as easier separation and reusability. nih.gov For instance, the liquid phase esterification of phenylacetic acid, a related compound, with various phenols has been successfully carried out using metal cation-exchanged montmorillonite nanoclays as catalysts. nih.gov Studies have shown that the choice of solvent and catalyst significantly impacts the reaction yield, with non-polar solvents generally providing better results. nih.gov The esterification of this compound can be performed with a wide range of alcohols, from simple alkanols to more complex hydroxycarboxylic acids, to produce derivatives with diverse ester functionalities. trea.com

Amidation:

Amidation, the formation of an amide bond by reacting the carboxylic acid with an amine, is another key strategy. nih.gov Direct amidation methods are particularly attractive from an industrial standpoint as they are atom-economical, with water as the only byproduct. nih.gov However, the formation of a stable carboxylate-ammonium salt can be a challenge, often requiring elevated temperatures or the use of coupling reagents to facilitate the reaction. nih.gov Nickel(II) chloride (NiCl₂) has been identified as an efficient catalyst for the direct amidation of phenylacetic acid derivatives with various amines, providing moderate to excellent yields. nih.gov The reaction conditions, including the solvent and catalyst, can be optimized to achieve high conversion rates. nih.gov The carboxyl group of this compound can be amidated with a variety of physiologically acceptable amines, including alkylamines, alkanolamines, and N-heterocycles. trea.com

| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Esterification | Phenylacetic acid, p-cresol | Al³⁺-montmorillonite nanoclay | Toluene | Reflux | High | nih.gov |

| Amidation | Phenylacetic acid, Benzylamine | NiCl₂ (10 mol%) | Toluene | 110°C | 99.2% | nih.gov |

| Amidation | Phenylacetic acid, Valine methyl ester hydrochloride | - | Toluene | Reflux | 88% | rsc.org |

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents that can modulate the molecule's electronic and steric properties. msu.edu The existing (benzoylamino)acetyl group will influence the position of the incoming substituent.

Halogenation:

Halogenation is a common modification strategy where one or more hydrogen atoms on the phenyl ring are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). mt.com These reactions are typically electrophilic aromatic substitutions. masterorganicchemistry.com The reaction of benzene derivatives with halogens like chlorine and bromine often requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to increase the electrophilicity of the halogen. masterorganicchemistry.comkhanacademy.org The halogenation of activated aromatic rings can sometimes proceed without a catalyst. masterorganicchemistry.com The introduction of halogen atoms can significantly impact the biological activity of the parent compound. nih.gov For example, 2,4-Dichlorophenylacetic acid can be synthesized in high yield through the carbonylation of 2,4-dichlorobenzyl chloride, demonstrating a route to halogenated phenylacetic acid derivatives. researchgate.net

Other Substitution Reactions:

Besides halogenation, other electrophilic substitution reactions can be employed to modify the phenyl ring. These include nitration, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu The choice of reaction and conditions determines the nature and position of the substituent. For instance, palladium-catalyzed Suzuki coupling reactions have been used to synthesize ortho-substituted phenylacetic acid derivatives by coupling aryl boronic acids with appropriate substrates. inventivapharma.com Furthermore, native carboxyl groups can direct C-H activation, as seen in the palladium(II)-catalyzed ortho-C–H acetoxylation of phenylacetic acids. rsc.org These advanced methods allow for precise functionalization of the phenyl ring.

| Modification Type | Reagents | Catalyst | Product Example | Reference |

|---|---|---|---|---|

| Chlorination | Cl₂ | FeCl₃ or AlCl₃ | Chlorophenylacetic acid | masterorganicchemistry.com |

| Bromination | Br₂ | FeBr₃ or AlBr₃ | Bromophenylacetic acid | msu.edu |

| Suzuki Coupling | Aryl boronic ester, Ethyl bromoacetate derivative | Pd(OAc)₂, P(Nap)₃ | Ortho-methyl phenylacetic acid | inventivapharma.com |

| Acetoxylation | PhI(OAc)₂ | Pd(OAc)₂ | Ortho-acetoxy phenylacetic acid | rsc.org |

Incorporating heterocyclic rings into the structure of this compound can lead to novel analogues with distinct biological profiles. researchgate.net Heterocycles are prevalent in pharmacologically active compounds and can significantly influence properties such as receptor binding and metabolic stability. researchgate.netuomus.edu.iq

The synthesis of such derivatives can be approached in several ways. One common method involves using the carboxylic acid functionality as a starting point for building the heterocyclic ring. For example, the carboxylic acid can be converted to a carboxylic acid hydrazide. This intermediate can then undergo cyclization reactions with various reagents to form five- or six-membered heterocyclic rings like 1,2,4-triazoles, oxadiazoles, or pyridazines. nahrainuniv.edu.iquobaghdad.edu.iq The reaction of a hydrazide with phenyl isothiocyanate followed by cyclization can yield thiadiazole or triazole derivatives. uobaghdad.edu.iq

Another strategy involves preparing a substituted this compound where the substituent itself is a heterocyclic ring or can be converted into one. This often involves cross-coupling reactions or building the heterocycle on a pre-functionalized phenyl ring. inventivapharma.com The vast number of known heterocyclic systems provides a rich source of structural diversity for creating new analogues. uomus.edu.iq

| Heterocycle Type | Key Intermediate | Cyclization Reagent/Method | Reference |

|---|---|---|---|

| 1,2,4-Triazole | Carboxylic acid hydrazide | Reaction with CS₂ and KOH, followed by hydrazine hydrate | nahrainuniv.edu.iq |

| Thiadiazole/Triazole | Carboxylic acid hydrazide | Reaction with phenyl isothiocyanate, followed by acid or base-catalyzed cyclization | uobaghdad.edu.iq |

| Pyridazine | γ-Keto carboxylic acid derivative | Reaction with hydrazine | nahrainuniv.edu.iq |

| Oxazole/Thiazole | Amide derivative | Reaction with urea/thiourea (B124793), followed by cyclization with α-haloketone | uobaghdad.edu.iq |

Advanced Spectroscopic and Structural Characterization of Benzoylamino Phenyl Acetic Acid and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of (Benzoylamino)(phenyl)acetic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals for each type of proton in the molecule, with their chemical shifts being indicative of their local electronic environment.

The aromatic protons of the two phenyl rings typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern and the relative orientation of the rings. The methine proton (α-proton), being adjacent to both a phenyl group and the carboxylic acid, is expected to resonate at a specific downfield shift. The amide proton (N-H) signal is also characteristic and its chemical shift can be influenced by solvent and temperature, often appearing as a broad singlet. The acidic proton of the carboxylic acid group is typically observed as a very broad signal at a significantly downfield position, often above δ 10 ppm, and its presence can be confirmed by D₂O exchange experiments. mdpi.comhmdb.cahmdb.ca

Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound and related structures

| Proton Type | Representative Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (Phenyl rings) | 7.0 - 8.0 | Multiplet (m) | The specific pattern depends on the substitution and ring currents. |

| Methine (α-CH) | ~5.5 - 6.0 | Doublet (d) or Singlet (s) | Coupled to the amide proton. |

| Amide (NH) | ~7.5 - 8.5 | Doublet (d) or Broad Singlet (br s) | Chemical shift and multiplicity can vary with solvent and concentration. |

| Carboxylic Acid (COOH) | > 10 | Broad Singlet (br s) | Often exchanges with D₂O. |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

The carbonyl carbon of the carboxylic acid group is typically the most downfield signal, appearing around δ 170-180 ppm. The amide carbonyl carbon also resonates in the downfield region, usually between δ 165 and 175 ppm. The aromatic carbons show signals in the range of δ 120-140 ppm, with the ipso-carbons (carbons attached to substituents) having distinct chemical shifts. The α-carbon, attached to the nitrogen and the carboxylic acid, is found in the aliphatic region, typically around δ 55-65 ppm. rsc.orgsigmaaldrich.com

Interactive Data Table: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Representative Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 170 - 180 |

| Amide (C=O) | 165 - 175 |

| Aromatic (C) | 120 - 140 |

| α-Carbon (CH) | 55 - 65 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

To unambiguously assign the ¹H and ¹³C NMR signals and to determine the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenyl rings and the coupling between the methine and amide protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity across the amide bond and the attachment of the phenyl and carboxyl groups to the α-carbon. rsc.org

Through the combined use of these 1D and 2D NMR techniques, a complete and detailed solution-state structure of this compound can be constructed.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used to identify the functional groups present in this compound. These methods are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrations of their chemical bonds.

In the IR spectrum of this compound, characteristic absorption bands are observed. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is often involved in hydrogen bonding. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band around 1700-1750 cm⁻¹. The amide group exhibits two characteristic bands: the N-H stretch around 3300-3500 cm⁻¹ and the amide I band (primarily C=O stretch) around 1630-1680 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl rings give rise to bands in the 1450-1600 cm⁻¹ region. researchgate.netnih.gov

Raman spectroscopy provides complementary information. While the O-H and N-H stretching vibrations are typically weak in Raman spectra, the C=O stretching vibrations and the aromatic ring vibrations often produce strong and sharp signals, aiding in the structural confirmation. researchgate.netnih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| C=O Stretch | 1700 - 1750 | |

| Amide | N-H Stretch | 3300 - 3500 |

| C=O Stretch (Amide I) | 1630 - 1680 | |

| Aromatic Ring | C-H Stretch | > 3000 |

| C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain insights into the structure of this compound through the analysis of its fragmentation patterns.

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation of the molecule under the high-energy conditions of the mass spectrometer provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) or the loss of the entire carboxyl group (M-45). libretexts.orgmiamioh.edu For this compound, cleavage of the amide bond can also occur, leading to fragments corresponding to the benzoyl cation and the phenylglycine cation. The fragmentation pattern of the phenyl rings can also provide clues about their substitution. stackexchange.comnih.gov

The exact fragmentation pattern can be influenced by the ionization technique used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a single crystal X-ray diffraction study would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry.

Intermolecular interactions: The study of the crystal packing reveals how the molecules interact with each other in the solid state. This includes the identification of hydrogen bonding networks, particularly involving the carboxylic acid and amide functional groups, as well as van der Waals interactions and potential π-π stacking between the phenyl rings.

This detailed structural information is crucial for understanding the physical properties of the compound and how it interacts with other molecules, for instance, in the formation of complexes.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

In the crystal structures of related N-acyl amino acids and dipeptides, a common motif is the formation of head-to-tail chains where the N-terminal amino group of one molecule interacts with the C-terminal carboxylate group of an adjacent molecule. researchgate.net For N-acylated amino acids, the amide N-H and the carboxylic acid O-H are the primary hydrogen bond donors. These groups typically form strong hydrogen bonds with the carbonyl oxygen of the amide and the carbonyl oxygen of the carboxylic acid of neighboring molecules.

A prevalent interaction is the formation of dimeric structures through hydrogen bonding between the carboxylic acid groups of two molecules, creating a characteristic R22(8) ring motif. Additionally, the amide groups can form catemeric chains or other hydrogen-bonded assemblies, further stabilizing the crystal packing. For instance, in the crystal structure of N-myristoylethanolamine, a related amphiphilic molecule, the amide N-H and C=O groups of adjacent molecules are involved in N-H···O hydrogen bonds that connect molecules along a crystallographic axis. core.ac.uk

The phenyl rings of this compound also contribute significantly to the crystal packing through weaker, yet cumulative, van der Waals forces and potential C-H···π interactions. Aromatic-aromatic interactions, including π-π stacking, can also play a role in stabilizing the crystal structure, often dictating the relative orientation of the molecules. nih.gov The interplay between the strong, directional hydrogen bonds and the weaker, non-directional van der Waals and π-interactions results in a densely packed and stable crystalline solid.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Geometry |

| O-H···O | Carboxyl -OH | Carboxyl C=O | 2.5 - 2.8 | Linear to slightly bent |

| N-H···O | Amide -NH | Amide C=O | 2.8 - 3.1 | Linear to slightly bent |

| N-H···O | Amide -NH | Carboxyl C=O | 2.8 - 3.1 | Linear to slightly bent |

| C-H···O | Phenyl C-H | Carbonyl C=O | 3.0 - 3.5 | Variable |

| C-H···π | Phenyl C-H | Phenyl ring | 2.5 - 2.9 (H to ring centroid) | Variable |

| π-π Stacking | Phenyl ring | Phenyl ring | 3.3 - 3.8 (interplanar distance) | Parallel-displaced or T-shaped |

Tautomerism and Conformational Analysis in the Solid State

In the solid state, this compound is expected to exist predominantly in the amide tautomeric form, as is typical for N-acylated amino acids under neutral conditions. The alternative imidic acid tautomer is generally less stable.

The conformation of the molecule in the solid state is determined by the torsion angles around the single bonds. The planarity of the amide bond is a key conformational feature, although significant distortions can occur. scbt.com The relative orientation of the phenyl rings and the carboxylic acid group is crucial. Studies on oligobenzanilides, which share the benzoylamino moiety, have shown that a (1,3) strain between the phenyl rings can lead to a conformation where the aromatic rings are roughly perpendicular to the plane of the amide bond. scbt.com This "cis-anti" conformation helps to minimize steric hindrance.

The conformation of the amino acid backbone itself is also a critical factor. For N-benzoyl derivatives of amino acids, the conformation is often described by the ψ (N-Cα-C'-O) and φ (C'-N-Cα-C) torsion angles. In the solid state, these angles are constrained by the demands of efficient crystal packing and the formation of strong intermolecular hydrogen bonds. For related N-benzoyl amino acid derivatives, specific conformations are often adopted to facilitate the formation of the hydrogen-bonded networks discussed previously. rsc.org

Table 2: Expected Conformational Parameters for Solid-State this compound

| Torsion Angle | Atoms Involved | Expected Value (degrees) | Rationale |

| ω (Amide) | Cα-C'-N-Cα | ~180 (trans) or ~0 (cis) | Planarity of the amide bond; trans is generally favored. |

| φ | C'-N-Cα-C' | Variable | Influenced by steric hindrance and crystal packing. |

| ψ | N-Cα-C'-O | Variable | Influenced by steric hindrance and crystal packing. |

| χ1 | N-Cα-Cβ-Cγ (phenyl) | Variable | Rotation of the phenyl group at the α-carbon. |

| χ2 | Cα-N-C(benzoyl)-C(phenyl) | Variable | Rotation around the N-C(benzoyl) bond. |

Co-crystallization Studies with Biological Targets

While there are no specific reports on the co-crystallization of this compound with biological targets in the reviewed literature, computational docking studies on related N-benzoyl amino acid derivatives provide insights into their potential binding interactions. scielo.org.mxscielo.org.mx These studies are often precursors to co-crystallization experiments, as they predict the binding mode and affinity of a ligand to a protein's active site.

Molecular docking simulations of N-benzoyl amino acid derivatives with enzymes like chitinase (B1577495) have revealed key interactions. scielo.org.mx These interactions typically involve hydrogen bonding between the ligand's carboxylate and amide groups and amino acid residues such as tryptophan, tyrosine, and glutamic acid in the enzyme's active site. scielo.org.mxscielo.org.mx The phenyl rings of the ligand can also engage in hydrophobic and π-π stacking interactions with aromatic residues of the protein.

The potential for this compound to co-crystallize with a biological target would depend on several factors, including its binding affinity, solubility, and the ability of the resulting protein-ligand complex to form a well-ordered crystal lattice. The presence of multiple hydrogen bond donors and acceptors, along with the hydrophobic phenyl groups, suggests that it has the necessary features to engage in specific and stabilizing interactions within a protein binding pocket, making it a candidate for co-crystallization studies with relevant biological targets.

Reactivity and Mechanistic Studies of Benzoylamino Phenyl Acetic Acid

Chemical Transformations and Reaction Pathways

The chemical behavior of (Benzoylamino)(phenyl)acetic acid is dictated by its constituent functional groups. The carboxylic acid moiety can undergo typical reactions such as deprotonation, esterification, and conversion to an acid chloride, while the amide group provides stability but can also participate in or influence reactions under specific conditions.

While specific oxidation studies on this compound are not extensively detailed in the literature, the oxidation of related α-hydroxy acids and keto acids has been investigated, providing insight into potential pathways. The oxidation of α-hydroxy acids, such as mandelic acid, by reagents like tripropylammonium (B8586437) fluorochromate (TriPAFC) proceeds to form the corresponding oxo acids. scispace.com This process is typically acid-catalyzed and involves the cleavage of the α-C-H bond in the rate-determining step. scispace.com The oxidation kinetics of similar substrates, like 4-oxo-4-phenylbutanoic acid, have been shown to be first order with respect to the oxidant, the substrate, and the acid catalyst. orientjchem.orgasianpubs.org

The carboxylic acid group of this compound can be selectively reduced to a primary alcohol. A common method involves the use of sodium borohydride (B1222165) (NaBH₄), which typically does not reduce carboxylic acids directly. However, activation of the carboxylic acid, for instance by converting it into a mixed anhydride (B1165640) or a 1-hydroxybenzotriazole (B26582) ester, facilitates rapid reduction to the corresponding alcohol in high yields. researchgate.net Another approach involves treatment with reagents like thionyl chloride followed by reduction. A related process for substituted phenylglycine derivatives uses sodium borohydride in the presence of an organic acid for reductive deamination of a sulfonated intermediate. patsnap.com

The carboxylic acid functional group is a site for nucleophilic acyl substitution. Direct substitution is challenging because the hydroxyl group (-OH) is a poor leaving group. Therefore, the carboxyl group is typically activated first. libretexts.org

Key nucleophilic substitution pathways include:

Conversion to Acid Chlorides: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into a more reactive acyl chloride. This proceeds through an acyl chlorosulfite intermediate, which then reacts with a chloride ion. libretexts.org

Esterification: The most common method is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. libretexts.org

Amide Formation: Direct reaction with an amine is difficult. Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used. The carboxylic acid adds to the C=N bond of DCC, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the desired amide. libretexts.org

Sulfonylation: In related phenylglycine compounds, the amine group can be sulfonylated using reagents like p-toluenesulfonyl chloride in an alkaline medium, demonstrating a nucleophilic attack on the sulfur atom of the sulfonyl chloride. patsnap.com

Kinetic and Thermodynamic Aspects of Reactions

Kinetic and thermodynamic data provide quantitative insight into reaction rates and equilibria. Studies on analogous compounds reveal key parameters that govern reactivity. For instance, the oxidation of substituted 4-oxo-4-phenyl butanoic acids by tripropylammonium fluorochromate was found to be first-order in the oxidant, substrate, and H⁺ ions. asianpubs.org The reaction rates are sensitive to temperature and the solvent composition, with thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and free energy of activation (ΔG‡) being calculable from the temperature dependence of the rate constants. scispace.comorientjchem.org

The negative entropy of activation observed in many of these oxidation reactions suggests the formation of a constrained, ordered transition state complex. scispace.comorientjchem.org The table below shows representative thermodynamic data from the oxidation of a related keto acid, illustrating the typical values obtained in such studies.

Table 1: Activation Parameters for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by TriPAFC Data is for a related compound to illustrate typical thermodynamic values.

| Temperature (K) | k₂ x 10³ (L mol⁻¹ s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) |

| 298 | 1.85 | 45.3 ± 2.1 | -148 ± 7 | 89.5 ± 3.2 |

| 303 | 2.88 | 45.1 ± 2.0 | -149 ± 6 | 90.2 ± 3.1 |

| 308 | 4.37 | 44.8 ± 1.9 | -150 ± 6 | 91.0 ± 3.0 |

| 313 | 6.46 | 44.6 ± 2.2 | -151 ± 7 | 91.7 ± 3.3 |

Source: Adapted from kinetic data on related compounds. orientjchem.org

Proposed Reaction Mechanisms for Derivative Formation

The formation of derivatives from this compound proceeds through well-established mechanistic pathways.

Fischer Esterification Mechanism: This acid-catalyzed, nucleophilic acyl substitution involves several equilibrium steps.

Protonation of the carbonyl oxygen by a strong acid catalyst enhances the electrophilicity of the carbonyl carbon.

The alcohol (nucleophile) attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol to one of the hydroxyl groups converts it into a good leaving group (-OH₂⁺).

Elimination of a water molecule regenerates the carbonyl group.

Deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst. libretexts.org

Azlactone (Oxazolone) Formation and Hydrolysis: this compound can be formed by the hydrolysis of the corresponding 2-phenyl-4-phenyloxazol-5(4H)-one (an azlactone). This hydrolysis, often conducted in an acetic acid solution, involves the cleavage of the ester bond within the cyclic azlactone structure to yield the final acrylic acid derivative. mdpi.com Conversely, cyclization of this compound using a dehydrating agent like acetic anhydride can form the azlactone, which is a key intermediate for synthesizing other derivatives.

Mechanism of Amide Formation via DCC:

The carboxylate oxygen of this compound attacks the carbon of the carbodiimide (B86325) (DCC).

Proton transfer forms the highly reactive O-acylisourea intermediate.

The amine nucleophile attacks the carbonyl carbon of this intermediate.

This forms a new tetrahedral intermediate, which collapses to yield the amide product and dicyclohexylurea (DCU) as a byproduct. libretexts.org

Computational Chemistry in Elucidating Reaction Mechanisms and Intermediates

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex organic reaction mechanisms. rsc.orgresearchgate.net These methods allow for the modeling of reaction pathways that are difficult to probe experimentally.

For reactions involving this compound, computational studies can:

Map Potential Energy Surfaces: Calculations can trace the energy changes as reactants are converted into products, identifying the transition states (TS) and intermediates along the way.

Determine Activation Barriers: The energy difference between the reactants and the transition state (the activation energy or barrier) can be calculated, providing insight into the reaction kinetics. For example, in a computational study of a cyclization reaction catalyzed by acetic acid, the second step, dehydration, was shown to be the rate-determining step due to its higher calculated energy barrier. mdpi.com

Analyze Intermediate Structures: The geometries of transient intermediates can be optimized to understand their stability and role in the reaction. This is crucial for understanding stereoselectivity in reactions. researchgate.net

Elucidate Catalyst and Solvent Roles: Computational models can explicitly include catalyst or solvent molecules to understand their influence on the reaction mechanism. Studies have shown that molecules like acetic acid can act as proton shuttles, participating directly in the bond-forming and bond-breaking steps of a transition state, thereby lowering the activation energy. mdpi.com

For instance, a computational study on the formation of N-phenylphthalimide from phthalanilic acid revealed a two-step mechanism where an acetic acid molecule acts as a bifunctional catalyst, facilitating proton transfer in both the initial cyclization and the final dehydration steps. mdpi.com Similar approaches could be applied to model the esterification, amidation, or cyclization reactions of this compound to provide a detailed, atomistic understanding of its reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties and reaction mechanisms. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to understand its reactivity.

Key areas of investigation using DFT would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy and shape of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. This allows for the identification of electron-rich and electron-deficient regions, which are key to understanding non-covalent interactions and reaction sites.

Non-Covalent Interactions (NCI): DFT can be used to analyze intramolecular and intermolecular interactions, such as hydrogen bonding and van der Waals forces. In this compound, intramolecular hydrogen bonding between the amide and carboxylic acid groups could significantly influence its conformation and reactivity. Studies on similar molecules, like amino benzoyl thiourea (B124793) derivatives, have successfully used DFT to confirm the presence and nature of such interactions. rsc.org

Thermodynamic Properties: DFT calculations can predict thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for the molecule and its potential reactions. mdpi.comresearchgate.net This information is vital for determining the feasibility and spontaneity of chemical processes.

Reaction Pathway Analysis: By mapping the potential energy surface, DFT can be used to identify transition states and calculate activation energies for various reactions. For instance, in studies of the ring-opening polymerization of N-carboxyanhydrides of amino acids, DFT has been instrumental in elucidating the reaction mechanism and identifying the rate-determining steps. nih.gov

Hypothetical DFT Data for this compound

The following table presents hypothetical data that could be obtained from DFT calculations on this compound, based on typical values for similar organic molecules.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the molecule's chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

| Gibbs Free Energy of Formation | -150.7 kcal/mol | Represents the energy change when the molecule is formed from its constituent elements. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational changes and interactions with its environment.

For this compound, MD simulations can offer insights into several key aspects:

Conformational Flexibility: The molecule possesses several rotatable bonds, allowing it to adopt various conformations. MD simulations can explore the conformational landscape and identify the most populated and energetically favorable shapes in different environments, such as in a vacuum or in a solvent.

Solvation Effects: The behavior of this compound in a solvent, particularly water, can be studied in detail. MD simulations can reveal how water molecules arrange around the solute and form hydrogen bonds with the carboxylic acid and amide groups, which in turn influences the molecule's solubility and reactivity. Studies on similar molecules, like phenylacetamides, have utilized MD to understand their interactions in biological systems. nih.govresearchgate.net

Interactions with Biomolecules: If this compound has a biological role, MD simulations can be employed to model its interaction with proteins or other biological macromolecules. This can help in understanding the binding mode, the key interacting residues, and the stability of the complex. The use of MD in studying drug-receptor interactions is a well-established field. acs.org

Aggregation Behavior: Depending on the conditions, molecules of this compound might self-assemble or aggregate. MD simulations can predict such behavior by calculating the potential of mean force between molecules and observing their collective dynamics in a simulation box.

Illustrative MD Simulation Parameters for this compound in Water

The table below outlines a typical setup for an MD simulation of this compound in an aqueous environment.

| Simulation Parameter | Typical Value/Setting | Purpose |

| Force Field | OPLS-AA, AMBER, CHARMM | Describes the potential energy of the system as a function of atomic coordinates. |

| Water Model | TIP3P, SPC/E | Represents the water molecules in the simulation. |

| Simulation Box | Cubic, with periodic boundary conditions | Creates a continuous system to avoid edge effects. |

| Temperature | 298 K (25 °C) | Maintained using a thermostat (e.g., Nosé-Hoover) to simulate constant temperature. |

| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman) to simulate constant pressure. |

| Simulation Time | 100 ns | The duration of the simulation, allowing for the observation of dynamic events. |

Through the combined application of DFT and MD simulations, a comprehensive understanding of the reactivity and mechanistic details of this compound can be achieved, paving the way for its potential use in various scientific and technological fields.

Biological and Pharmacological Investigations of Benzoylamino Phenyl Acetic Acid and Its Derivatives

Medicinal Chemistry Applications and Scaffold Utilization

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. nih.gov The (Benzoylamino)(phenyl)acetic acid core can be considered such a scaffold. Its structure is a type of N-acyl amino acid (NAAA), a class of molecules with diverse biological roles. wikipedia.org The inherent structure allows for systematic chemical modifications to create libraries of related compounds. Scientists can substitute different chemical groups on the two phenyl rings or modify the carboxylic acid group to an ester or amide. This synthetic versatility enables the exploration of structure-activity relationships (SAR), which is crucial for optimizing a compound's potency, selectivity, and pharmacokinetic properties for a specific therapeutic target. Phenylacetic acid itself, a simpler related structure, is used in the production of several drugs, including diclofenac (B195802) and penicillin G, underscoring the utility of this chemical class in pharmaceuticals. nih.gov

In Vitro Biological Activity Assessments

Derivatives of this compound have demonstrated notable anti-inflammatory properties in various laboratory models. Inflammation is a complex biological response often mediated by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which produce prostaglandins (B1171923) and leukotrienes, respectively.

One such derivative, 2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic acid, also known as flusalazine, has been shown to be an effective anti-inflammatory agent. youtube.com In studies using a carrageenan-induced inflammatory pain model, flusalazine significantly inhibited the formation of paw edema. youtube.com The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators that drive inflammatory pain. mdpi.com

Further studies on other derivatives, specifically (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analogues, have shown potent inhibitory activity against both COX-1/COX-2 and 5-LOX enzymes. mdpi.com The ability to inhibit multiple inflammatory pathways is a desirable characteristic for novel anti-inflammatory drugs. For instance, compounds designated as FM10 and FM12 from this series showed excellent anti-inflammatory activity in carrageenan-induced edema assays. mdpi.com

The anti-inflammatory potential is not limited to direct enzyme inhibition. Polyphenolic compounds, which share structural similarities with the benzoyl moiety, can regulate the immune response by interfering with the synthesis of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and modulating key signaling pathways such as NF-κB. frontiersin.org

Table 1: In Vitro and In Vivo Anti-inflammatory Activity of Selected Derivatives

| Compound/Derivative | Assay/Model | Key Finding | Reference |

|---|---|---|---|

| Flusalazine | Carrageenan-induced paw edema (in vivo) | Significantly inhibited edema formation. | youtube.com |

| FM10 & FM12 | Carrageenan-induced edema (in vivo) | Showed excellent anti-inflammatory activity, comparable to standard drugs. | mdpi.com |

The analgesic, or pain-relieving, effects of this compound derivatives are often linked to their anti-inflammatory properties but can also involve other mechanisms. Several preclinical models are used to assess these effects.

Flusalazine demonstrated significant analgesic effects in an acetic acid-induced abdominal constriction model in mice. youtube.com This test induces visceral pain, and the reduction in writhing behavior indicates a potent antinociceptive effect. youtube.com The compound was also effective in both the neurogenic (early) and inflammatory (late) phases of the formalin test, suggesting it can interfere with both direct nerve stimulation and inflammatory pain mediation. youtube.com In the tail immersion test, which measures response to thermal pain, flusalazine significantly increased the time it took for mice to withdraw their tails from hot water. youtube.com

Similarly, the carboxylic acid derivatives FM10 and FM12 were found to have encouraging results in in vivo analgesic models. mdpi.com The acetic acid-induced writhing test is widely used to evaluate pain relief. Acetic acid is believed to trigger pain by causing the release of pain and inflammation mediators like bradykinin (B550075) and prostaglandins. youtube.com The ability of these compounds to reduce writhing suggests they interfere with this process. youtube.comnih.gov

Table 2: Analgesic Activity of Selected Derivatives in Animal Models

| Compound/Derivative | Model | Observation | Reference |

|---|---|---|---|

| Flusalazine | Acetic acid-induced writhing | Significantly reduced the number of abdominal constrictions. | youtube.com |

| Flusalazine | Formalin test (paw licking) | Reduced licking time in both early (neurogenic) and late (inflammatory) phases. | youtube.com |

| Flusalazine | Tail immersion test | Increased tail withdrawal latency in a dose-dependent manner. | youtube.com |

Nootropics are substances that may enhance cognitive function, while antihypoxic agents protect the brain from damage caused by oxygen deprivation. Research into compounds structurally related to this compound has shown potential in these areas.

Studies on a series of 2-dimethylaminoethyl ethers and related compounds screened for antiamnestic (anti-amnesia) and antihypoxic activities in mice found that certain structures had a clear reversing effect on electroconvulsive shock-induced amnesia. nih.gov One compound, 2-dimethylaminoethyl 2-hydroxy-2-phenylethyl ether, displayed dual antiamnestic and antihypoxic activity. nih.gov While not direct derivatives, these findings suggest that the core phenylacetic structure could be a valuable template for developing agents with neuroprotective or cognitive-enhancing properties. The relationship between chemical structure and the severity of action is a key finding in these studies, indicating that specific substitutions are crucial for achieving the desired effect.

Anabolic activity refers to the promotion of constructive metabolism, such as the synthesis of complex molecules, including muscle protein. Based on the available scientific literature, there is limited direct research investigating the specific anabolic properties of this compound or its close derivatives.

However, some studies have explored the effects of simpler, related molecules. For instance, long-term supplementation with acetic acid in aging rats was found to decrease the expression of muscle atrophy-related genes and activate pathways (like AMPK) involved in mitochondrial biogenesis in skeletal muscle. nih.gov N-acyl amino acids, the broader family to which this compound belongs, are recognized as important endogenous signaling molecules, with some members influencing energy homeostasis. wikipedia.org While these findings are suggestive, further research is needed to determine if the this compound scaffold can be specifically engineered to elicit a direct anabolic response in muscle tissue.

The threat of antimicrobial resistance has spurred the search for new agents to combat pathogenic bacteria and fungi. Phenylacetic acid, a core component of the title compound's structure, has been identified as a natural antimicrobial produced by various organisms, including ant species and the bacterium Streptomyces humidus. nih.gov

Research has shown that phenylacetic acid and its salt, sodium phenylacetate, can completely inhibit the growth of various plant-pathogenic fungi and oomycetes, such as Pythium ultimum, Phytophthora capsici, and Rhizoctonia solani, at concentrations between 10 to 50 μg/ml. These compounds were effective at inhibiting both spore germination and hyphal growth.

Another related compound, phenyllactic acid, has demonstrated significant antifungal and anti-biofilm activity against clinical isolates of Candida albicans, including strains resistant to the common antifungal drug fluconazole. It was shown to reduce the biomass and metabolic activity of C. albicans biofilms and eradicate pre-formed biofilms. These findings suggest that the phenylacetic acid framework is a promising scaffold for the development of new antifungal agents.

Table 3: Antimicrobial and Antifungal Activity of Related Compounds

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| Phenylacetic Acid | Pythium ultimum, Phytophthora capsici | Complete growth inhibition at 10-50 μg/ml. | |

| Sodium Phenylacetate | Saccharomyces cerevisiae, Pseudomonas syringae | Complete growth inhibition at 10-50 μg/ml. |

Anticancer and Cytotoxic Activity

Derivatives of the this compound framework have been investigated for their potential as anticancer and cytotoxic agents. While research on the parent compound is limited, various analogues have demonstrated notable activity against several cancer cell lines.

For instance, a series of pyrrole (B145914) derivatives incorporating a benzoyl moiety have been synthesized and evaluated for their anti-cancer effects. nih.gov Certain compounds within this series, particularly those with 3,4-dimethoxy phenyl substitutions on the pyrrole ring, have shown potent activity against a range of cancer cell lines, including MGC 80-3, HCT-116, HepG2, DU145, and CT-26, with IC50 values in the low micromolar to sub-micromolar range. nih.gov Flow cytometry analysis of one of the most potent compounds indicated that it induced cell cycle arrest at the S phase and promoted apoptosis in CT-26 cells. nih.gov

In a separate line of research, novel aminobenzylnaphthols, which can be considered structurally related to the core this compound motif, were synthesized and showed cytotoxic properties against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines. researchgate.netmdpi.com Some of these compounds exhibited IC50 values in the low micromolar range after 72 hours of incubation. mdpi.com

Furthermore, N-benzoyl-3-allylthiourea, a thiourea (B124793) derivative, has been identified as a potential anti-breast cancer agent. nih.gov This compound was found to enhance the expression of HER-2 and inactivate the NF-kB transcription factor, which plays a crucial role in cell proliferation. nih.gov The development of thiourea derivatives as anticancer agents has been a subject of interest, with studies indicating that the thiourea pharmacophore is significant for activity. nih.gov

The following table summarizes the cytotoxic activity of some of these derivatives:

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| Pyrrole derivatives | MGC 80-3 | 1.0 - 1.7 | nih.gov |

| HCT-116 | 1.0 - 1.7 | nih.gov | |

| HepG2 | 0.5 - 0.9 | nih.gov | |

| DU145 | 0.5 - 0.9 | nih.gov | |

| CT-26 | 0.5 - 0.9 | nih.gov | |

| Aminobenzylnaphthols | BxPC-3 | 13.26 - 54.55 | mdpi.com |

| HT-29 | 11.55 - 58.11 | mdpi.com |

Antidiabetic and Antiallergic Activity

The therapeutic potential of this compound derivatives extends to metabolic and allergic disorders.

In the realm of antidiabetic research, phenylsulfonyl acetic acid derivatives have been identified as potent agonists of the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. researchgate.net One such derivative, 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid, demonstrated the ability to improve glucose tolerance in both normal and type 2 diabetic models without inducing hypoglycemia. researchgate.net Additionally, dihydrobetulonic acid derivatives incorporating a pharmacophore fragment of (S)-2-ethoxy-3-phenylpropanoic acid have been synthesized and shown to act as dual PPARα/γ agonists, which can normalize glucose and lipid metabolism. mdpi.com An aminoethanol linker in these derivatives was found to be particularly effective in improving insulin (B600854) sensitivity and glucose tolerance. mdpi.com

Regarding antiallergic activity, a series of N-phenylbenzamido acid derivatives were synthesized and evaluated for their ability to inhibit IgE-mediated passive cutaneous anaphylaxis in rats. nih.gov Some of these compounds exhibited potent antiallergic activity, in some cases significantly higher than the reference drug, disodium (B8443419) cromoglycate. nih.gov One of the most potent compounds, 4-(1H-tetrazol-5-yl)-N-[4-(1H-tetrazol-5-yl)phenyl]benzamide, was also found to antagonize ovalbumin-induced bronchoconstriction in guinea pigs. nih.gov

Inhibition of Specific Enzymes (e.g., HCV NS5B polymerase, Carbonic Anhydrase, EGFR TK)

Derivatives of this compound have been shown to be effective inhibitors of several key enzymes implicated in various diseases.

A notable area of investigation has been the inhibition of the Hepatitis C Virus (HCV) NS5B polymerase, an essential enzyme for viral replication. natap.orgnih.govnih.govwikipedia.orgunimi.it Several classes of non-nucleoside inhibitors that bind to allosteric sites on the enzyme have been developed, including those based on a phenylalanine scaffold. natap.org These inhibitors act non-competitively with respect to the nucleotide substrates and can block the initiation of RNA synthesis. nih.gov

The inhibition of Carbonic Anhydrases (CAs) has also been explored. While direct studies on this compound are scarce, related sulfonamide-containing compounds are well-established CA inhibitors. nih.gov For example, a series of substituted cyclic guanidine (B92328) incorporated benzothiazole-6-sulphonamides have shown selective inhibition of hCA II and VII isoforms. nih.gov Additionally, a series of 2,4-dioxothiazolidinyl acetic acids were found to be highly selective inhibitors of the tumor-associated hCA XII isoform. nih.gov

Furthermore, derivatives with structural similarities to this compound have been investigated as inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key target in cancer therapy. nih.govnih.gov For instance, new benzothiazole (B30560) and pyrimido[2,1-b]benzothiazole derivatives have been designed and shown to exhibit inhibitory activity against EGFR-TK. nih.gov Similarly, a novel class of phenylpiperazine derivatives demonstrated potent inhibition of EGFR. nih.gov

The inhibitory activity of some of these derivatives is summarized in the table below:

| Derivative Class | Target Enzyme | Activity | Reference |

| 1,5-Benzodiazepines | HCV NS5B Polymerase | IC50 = 3.0 - 7.9 µM | natap.org |

| Benzothiazole sulfonamides | Carbonic Anhydrase II | Ki = 37.6 - 65.6 nM | nih.gov |

| Benzothiazole derivatives | EGFR-TK | Inhibition = 70.58% | nih.gov |

| Phenylpiperazine derivatives | EGFR-TK | IC50 = 0.08 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds.

Modifications to various parts of the this compound scaffold have been shown to have a profound impact on biological activity. For example, in the context of anticancer quinoxaline (B1680401) derivatives, the nature and position of substituents on the aromatic rings are critical. mdpi.com Unsubstituted aromatic rings often lead to higher activity, and the presence of electron-withdrawing groups like chlorine can be more beneficial than other halogens or electron-releasing groups. mdpi.com The type of linker between different parts of the molecule also plays a role, with aliphatic linkers sometimes being preferred over N-linkers. mdpi.com

In the case of benzofuran (B130515) derivatives with anticancer activity, substitutions at the C-2 position of the benzofuran ring are considered crucial for cytotoxicity. nih.govnih.gov The introduction of piperazine (B1678402) moieties and specific substituents on the phenyl ring, such as electron-withdrawing groups, can enhance anticancer activity. nih.gov

For N-benzoyl arylpiperidine and arylazetidine FASN inhibitors, SAR studies have focused on optimizing the benzoyl group and the aryl substituent on the heterocycle to improve potency and oral bioavailability. researchgate.net

Stereochemistry plays a pivotal role in the pharmacological profiles of chiral drugs. For derivatives of this compound, which can possess one or more chiral centers, the spatial arrangement of atoms can lead to significant differences in biological activity between stereoisomers.

In a study on 1,5-benzodiazepine inhibitors of HCV polymerase, it was found that only one enantiomer was capable of binding specifically to the NS5B enzyme. natap.org This highlights the stereospecificity of the interaction between the inhibitor and its biological target. The differential activity of enantiomers is a common phenomenon, as they can have different affinities for their target receptors or enzymes, as well as different metabolic profiles.

Computational Biology and Drug Design

Computational methods have become indispensable tools in the design and development of novel derivatives of this compound. nih.gov Techniques such as molecular modeling, docking, and pharmacophore analysis have been widely used to understand the interactions between these compounds and their biological targets, and to guide the synthesis of more potent and selective agents.

For instance, in the development of EGFR-TK inhibitors, computer-aided drug design has been used to create new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. nih.gov Docking studies have helped to analyze the binding modes of these compounds within the ATP-binding pocket of the enzyme, revealing the importance of hydrophobic interactions and hydrogen bonds. nih.gov

Pharmacophore modeling has been employed to identify the key chemical features required for the inhibitory activity of BACE1 inhibitors, leading to the design and synthesis of new N-phenyl-1-arylamide and N-phenylbenzenesulfonamide derivatives. nih.gov The theoretical predictions from these models were in good agreement with the experimental results. nih.gov